2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine
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Overview
Description
2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a bromopyrimidine moiety, a piperidine ring, and an indolizine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Bromopyrimidine Moiety: The bromopyrimidine component can be synthesized through a series of reactions, including halogenation and cyclization of appropriate precursors.
Piperidine Ring Formation: The piperidine ring is often constructed via cyclization reactions involving amines and carbonyl compounds.
Indolizine Core Synthesis: The indolizine core can be synthesized through cycloaddition reactions involving pyrroles and alkynes.
Coupling Reactions: The final step involves coupling the bromopyrimidine moiety with the piperidine-indolizine intermediate using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine involves its interaction with specific molecular targets and pathways. The bromopyrimidine moiety can interact with nucleic acids and proteins, potentially inhibiting their function. The piperidine and indolizine components may contribute to the compound’s overall biological activity by modulating various cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-bromopyrimidin-2-yl)oxy]benzaldehyde
- 2-((5-bromopyrimidin-2-yl)oxy)acetic acid
- tert-butyl 4-(5-bromopyrimidin-2-yl)piperidine-1-carboxylate
Uniqueness
2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine is unique due to its combination of a bromopyrimidine moiety, a piperidine ring, and an indolizine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
The compound 2-{3-[(5-bromopyrimidin-2-yl)oxy]piperidine-1-carbonyl}indolizine is a synthetic derivative that has garnered interest due to its potential biological activities. This article reviews the biological activities, mechanisms of action, and relevant studies surrounding this compound, focusing on its therapeutic implications.
Chemical Structure and Properties
The molecular formula of this compound is C17H19BrN4O2, with a molecular weight of approximately 391.27 g/mol. The structure includes a piperidine ring, a brominated pyrimidine moiety, and an indolizine framework, which are known to contribute to its pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of piperidine derivatives, including those with brominated pyrimidine substituents. For instance, derivatives similar to this compound have shown efficacy against various fungal pathogens, particularly Candida auris, a significant threat in clinical settings due to its resistance to conventional antifungals.
Table 1: Antifungal Activity of Piperidine Derivatives
Compound Name | MIC (μg/mL) | MFC (μg/mL) | Mechanism of Action |
---|---|---|---|
pta1 | 0.24 | 0.97 | Membrane disruption, apoptosis induction |
pta2 | 0.48 | 1.95 | Cell cycle arrest in S-phase |
pta3 | 0.97 | 3.9 | Apoptotic cell death |
The compounds pta1, pta2, and pta3 demonstrated significant antifungal activity with minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97 μg/mL and minimum fungicidal concentrations (MFCs) indicating their fungicidal nature .
Antitumor Activity
In addition to antimicrobial effects, there is emerging evidence that compounds with similar structural motifs exhibit antitumor properties. Research indicates that indolizine derivatives can induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and alteration of mitochondrial membrane potential.
Case Study: Indolizine Derivatives in Cancer Treatment
A study investigated the effects of indolizine-based compounds on human cancer cell lines, revealing that these compounds inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism involved the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption : The compound's ability to disrupt fungal cell membranes has been observed, leading to cell lysis.
- Apoptosis Induction : It promotes apoptotic pathways in both fungal and cancer cells by activating caspase cascades.
- Cell Cycle Arrest : Certain derivatives cause cell cycle arrest, particularly in the S-phase, which is critical for halting the proliferation of cancer cells.
Properties
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-indolizin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O2/c19-14-9-20-18(21-10-14)25-16-5-3-7-23(12-16)17(24)13-8-15-4-1-2-6-22(15)11-13/h1-2,4,6,8-11,16H,3,5,7,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIDNYYRJLYKHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CN3C=CC=CC3=C2)OC4=NC=C(C=N4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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